molecular formula C17H22N4O B2685737 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide CAS No. 1421522-99-7

4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Cat. No. B2685737
CAS RN: 1421522-99-7
M. Wt: 298.39
InChI Key: RVYHEMCNQSPQHD-UHFFFAOYSA-N
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Description

The compound “4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The pyrazole ring is attached to a benzylpiperidine moiety via a methylene bridge . The carboxamide group is attached to the piperidine ring .

Scientific Research Applications

Synthesis and Reactivity

  • Researchers have explored the synthesis and functionalization of pyrazole derivatives, including those similar to the query compound, demonstrating the reactivity of these compounds towards different reagents to form a variety of products. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with amines, showcasing the synthetic versatility of pyrazole derivatives in organic chemistry (Yıldırım et al., 2005).

Antimicrobial and Anticancer Activities

  • Some studies have evaluated the cytotoxic and antimicrobial properties of carboxamide derivatives, including benzothiazole and pyrazolopyridine derivatives, indicating their potential in developing new therapeutic agents. For instance, carboxamide derivatives have shown growth inhibitory properties against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).

Imaging and Diagnostic Applications

  • Research into the synthesis of novel pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for potential use in positron emission tomography (PET) imaging of neuroinflammation has been conducted. This underscores the utility of such compounds in diagnostic imaging and the investigation of inflammatory processes in the brain (Wang et al., 2018).

Chemical Behavior and Mechanism Studies

  • The chemical behavior of pyrazole derivatives toward active methylene reagents has been reported, showing the formation of various heterocyclic structures. These studies are fundamental for understanding the reactivity and potential applications of these compounds in medicinal chemistry and drug design (El‐Borai et al., 2013).

Antibacterial and Antifungal Properties

  • Several studies have synthesized new pyrazole, oxadiazole, and isoxazole derivatives bearing additional functional groups, investigating their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Siddiqui et al., 2013).

Future Directions

Given the lack of specific information about “4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide”, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. In addition, its potential biological activities could be explored, given the known activities of other pyrazole derivatives .

properties

IUPAC Name

N-benzyl-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(18-13-15-5-2-1-3-6-15)20-11-7-16(8-12-20)14-21-10-4-9-19-21/h1-6,9-10,16H,7-8,11-14H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYHEMCNQSPQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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